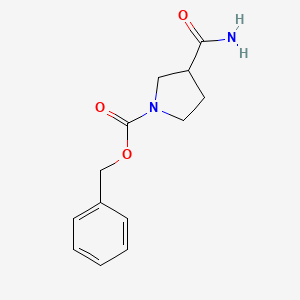

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

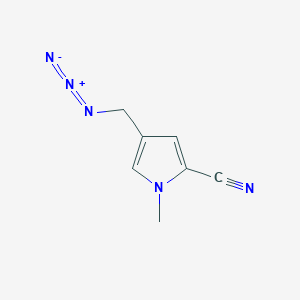

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 455267-26-2. It has a molecular weight of 248.28 and its IUPAC name is benzyl 3-(aminocarbonyl)-1-pyrrolidinecarboxylate . It is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for Benzyl 3-carbamoylpyrrolidine-1-carboxylate is 1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16). The InChI key is RFMDNYSGEQPCAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a white to yellow solid . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

- Summary of Application : This compound is used in chemical synthesis . It is available for purchase from chemical suppliers, indicating its use in laboratory settings .

- Methods of Application : The specific methods of application in chemical synthesis would depend on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .

- Results or Outcomes : The outcomes would vary depending on the specific reaction. In general, the use of this compound in chemical synthesis could lead to the production of a variety of other compounds .

- Summary of Application : A structurally similar compound, a pyrrole subunit, has been used in the generation of organic superbases . Organic superbases are a distinct class of strong base that enable numerous modern reaction applications .

- Methods of Application : The specific methods of application would involve adding the compound to a solution with an epoxide, which spontaneously generates the freebase . This process functions as a practical superbase precatalyst system .

- Results or Outcomes : The outcomes of this application include the successful generation of organic superbases, which can be used in a variety of chemical reactions .

Chemical Synthesis

Generation of Organic Superbases

Safety And Hazards

Propiedades

IUPAC Name |

benzyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-carbamoylpyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)

amino}acetic acid](/img/structure/B1290363.png)